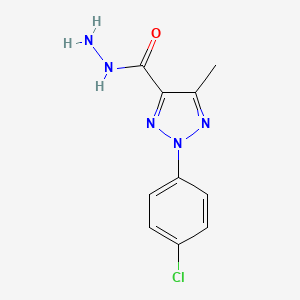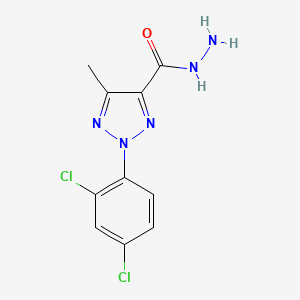
2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazole ring structure, which is known for its stability and versatility in various chemical reactions. The presence of the 4-chlorophenyl group and the carbohydrazide moiety further enhances its chemical properties, making it a valuable compound for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide. This intermediate is then subjected to a cyclization reaction with methyl propiolate in the presence of a copper catalyst to yield the desired triazole compound. The final step involves the reaction of the triazole with hydrazine hydrate to form the carbohydrazide derivative .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using microwave-assisted synthesis techniques. This method significantly reduces the reaction time and increases the yield of the desired product. The use of continuous flow reactors can also enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The triazole ring allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed:
Oxidation: Oxidized triazole derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of agrochemicals and as a precursor for various industrial chemicals .
Mecanismo De Acción
The mechanism of action of 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival.
Pathways Involved: It interferes with the DNA synthesis pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
- 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
- 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxamide
- 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-thiol
Comparison:
- Uniqueness: The carbohydrazide moiety in 2-(4-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carbohydrazide provides unique chemical properties, such as enhanced hydrogen bonding and increased solubility in water, compared to its carboxylic acid and carboxamide counterparts.
- Applications: While all these compounds have potential applications in medicinal chemistry, the carbohydrazide derivative is particularly noted for its enhanced biological activity and potential as a drug candidate .
Propiedades
Fórmula molecular |
C10H10ClN5O |
|---|---|
Peso molecular |
251.67 g/mol |
Nombre IUPAC |
2-(4-chlorophenyl)-5-methyltriazole-4-carbohydrazide |
InChI |
InChI=1S/C10H10ClN5O/c1-6-9(10(17)13-12)15-16(14-6)8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,17) |
Clave InChI |
OKZRAPSLTQPXOT-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(N=C1C(=O)NN)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-2-cyclopentylbenzofuro[3,2-d]pyrimidine](/img/structure/B11785880.png)




![7-Bromo-3-phenyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B11785911.png)




![2-(1-Amino-2-methylpropyl)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B11785942.png)



